2-Furancarboxylic acid, 4-aminotetrahydro-, trans-
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Overview
Description
2-Furancarboxylic acid, 4-aminotetrahydro-, trans- is a chemical compound with the molecular formula C5H9NO3 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 4-aminotetrahydro-, trans- typically involves the reduction of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of 2-Furancarboxylic acid, 4-aminotetrahydro-, trans- may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advancements in biocatalysis and green chemistry approaches are being explored to develop more sustainable and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 4-aminotetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Furancarboxylic acid, 4-aminotetrahydro-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of bio-based polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 4-aminotetrahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Furancarboxylic acid, 4-aminotetrahydro-, trans- can be compared with other similar compounds, such as:
2-Furancarboxylic acid: A precursor in the synthesis of 2-Furancarboxylic acid, 4-aminotetrahydro-, trans-.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for the synthesis of various bio-based chemicals.
The uniqueness of 2-Furancarboxylic acid, 4-aminotetrahydro-, trans- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO3 |
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Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R,4S)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
WBSHKPHBCVYGRZ-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1C(=O)O)N |
Canonical SMILES |
C1C(COC1C(=O)O)N |
Origin of Product |
United States |
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